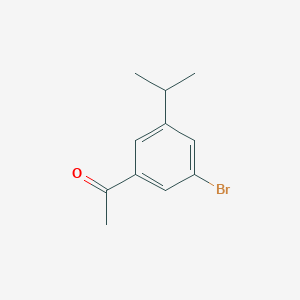

1-(3-Bromo-5-isopropylphenyl)ethanone

Description

1-(3-Bromo-5-isopropylphenyl)ethanone (CAS No. 1782470-88-5) is an aromatic ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.13 g/mol . Its structure features a bromine atom at the 3-position and an isopropyl group at the 5-position of the phenyl ring, attached to an acetyl group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the production of chiral alcohols for anticoagulant drug development (e.g., Factor XI inhibitors) via enzymatic reduction .

Properties

IUPAC Name |

1-(3-bromo-5-propan-2-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7(2)9-4-10(8(3)13)6-11(12)5-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJNBGPRRRHQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Bromination of Isopropylbenzene (Cumene)

- Starting with isopropylbenzene , selective bromination occurs at the meta-position relative to the isopropyl group, yielding 3-bromo-5-isopropylbenzene .

- Bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via electrophilic aromatic substitution with Br₂ under controlled conditions.

Step 2: Friedel-Crafts Acylation

- The brominated aromatic compound undergoes acylation with acetyl chloride (or acetic anhydride) in the presence of AlCl₃.

- This yields 1-(3-bromo-5-isopropylphenyl)ethanone .

- Similar methodologies are documented for aromatic ketone synthesis, with yields often exceeding 80% when optimized, as per standard organic synthesis literature.

Alternative Synthesis via Grignard Reagents

An alternative approach involves the formation of the ketone via Grignard reagents:

Preparation of the Grignard Reagent:

- Brominated aromatic precursor (3-bromo-5-isopropylbenzene) is reacted with magnesium turnings in dry ether to produce the Grignard reagent.

Reaction with Acetyl Chloride:

- The Grignard reagent is then added to acetyl chloride, leading to the formation of the target ethanone after hydrolysis.

- High selectivity and yields.

- Suitable for lab-scale synthesis and modifications.

- Sensitive to moisture.

- Requires careful handling of reactive intermediates.

Research Findings and Optimization Strategies

- Selectivity Control: Bromination at the meta-position relative to the isopropyl group is crucial. Using NBS under radical conditions provides regioselectivity.

- Reaction Conditions: Maintaining anhydrous conditions during acylation and Grignard reactions is vital to prevent side reactions.

- Yield Optimization: Excess acyl chloride or acetic anhydride, along with controlled reaction temperatures, enhances yields.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the bromo group.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(3-Bromo-5-isopropylphenyl)ethanone can be achieved through various methods, including:

- Bromination : The introduction of the bromine atom can be performed using bromine reagents under controlled conditions.

- Acetylation : The isopropyl group can be introduced via Friedel-Crafts acylation reactions using acetyl chloride and a Lewis acid catalyst.

These synthetic routes are critical for producing the compound in sufficient quantities for research applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting tumor growth in xenograft models, suggesting its potential as a lead compound for drug development.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

Organic Synthesis

As a versatile building block, this compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and reductions, enhances its utility in organic synthesis.

Study on Anticancer Activity

A notable study explored the efficacy of this compound in cancer treatment. Researchers observed that the compound significantly inhibited the proliferation of breast cancer cells in vitro. Further investigations revealed that it induced apoptosis through caspase activation pathways. This suggests that modifications to the compound's structure could enhance its anticancer properties.

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of related compounds showed that modifications at specific positions on the phenyl ring could enhance biological activity. For example, substituents at the para position relative to the bromine atom were found to increase potency against fibroblast growth factor receptor (FGFR) signaling pathways, with some derivatives achieving IC50 values below 10 nM.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial agent; leads for drug development |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Research | Investigated for mechanisms of action in cancer therapy and microbial resistance |

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-isopropylphenyl)ethanone depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo group can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromophenyl Ethanones

1-(3-Bromo-5-methylphenyl)ethanone

- Molecular Formula : C₉H₉BrO

- Molecular Weight : 213.07 g/mol

- Key Differences : Replaces the isopropyl group with a methyl substituent at the 5-position.

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone

- Molecular Formula : C₉H₉BrO₃

- Molecular Weight : 245.07 g/mol

- Key Differences : Contains hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 5-positions, respectively.

- Impact: Increased polarity due to hydroxyl and methoxy groups, improving solubility in polar solvents like ethanol or water .

1-(3-Bromo-5-methoxyphenyl)ethanone

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- Key Differences : Methoxy group at the 5-position instead of isopropyl.

- Impact : Alters electronic properties (electron-donating methoxy group) and reduces lipophilicity compared to the isopropyl analog .

(S)-1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-ol

- Relation: Derived from the enzymatic reduction of 1-(3-Bromo-5-isopropylphenyl)ethanone using ketoreductases (KREDs).

- Application : Critical chiral intermediate in anticoagulant synthesis. The isopropyl group enhances steric control during enzymatic reactions, improving enantioselectivity .

JWH-250 (1-(1-Pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone)

- Molecular Formula: C₂₂H₂₅NO₂

- Key Differences : Indole ring system and methoxyphenyl substitution.

- Impact: Demonstrates the versatility of ethanone scaffolds in designing psychoactive compounds, though structurally distinct from brominated analogs .

Comparative Data Table

Research Findings and Trends

- Steric and Electronic Effects: The isopropyl group in this compound increases steric bulk, influencing reaction pathways (e.g., slower nucleophilic attacks but higher enantioselectivity in enzymatic reductions) compared to methyl or methoxy analogs .

- Biocatalytic Applications : KRED-mediated reductions of this compound highlight its superiority in producing high-purity chiral alcohols, critical for pharmaceutical manufacturing .

- Solubility Challenges: Brominated ethanones with hydrophobic groups (e.g., isopropyl) exhibit lower aqueous solubility, necessitating organic solvents for reactions .

Biological Activity

1-(3-Bromo-5-isopropylphenyl)ethanone, a compound with the molecular formula C11H13BrO, has garnered attention for its diverse biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom and an isopropyl group attached to a phenyl ring, influencing its interaction with biological targets. Its structure can be represented as follows:

- Molecular Formula : C11H13BrO

- CAS Number : 1782470-88-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects. Research indicates that it may act as an inhibitor of specific signaling pathways, particularly those involved in cancer cell proliferation and survival.

Inhibitory Effects on HIF-1 Signaling

A notable study evaluated the compound's effect on the hypoxia-inducible factor 1 (HIF-1) signaling pathway, which plays a crucial role in tumor progression. The compound demonstrated an IC50 value of approximately 0.7 μM, indicating potent inhibitory activity against HIF-1-mediated transcription in glioma cell lines .

Table 1: IC50 Values of Related Compounds

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.7 |

| Propargyl derivative | 1.3 |

| Iso-butyl derivative | 1.6 |

| Cyclopropyl derivative | 1.5 |

Cytotoxicity and Selectivity

Further investigations into the compound's cytotoxicity revealed minimal impact on cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for potential therapeutic applications .

Study on Anti-Cancer Properties

In a study focused on anti-cancer properties, various derivatives of the compound were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications to the phenyl ring significantly influenced biological activity, with certain derivatives showing enhanced potency compared to the parent compound .

Table 2: Biological Activity of Derivatives

| Compound | Structure Modification | IC50 (μM) |

|---|---|---|

| Parent Compound | None | 0.7 |

| 4-Methoxyphenyl derivative | - | 0.6 |

| 3,5-Dimethylphenyl derivative | - | 0.5 |

| Trifluoromethoxy-4-bromophenyl derivative | Significant decrease in activity | >25 |

Implications for Treatment Strategies

The findings from these studies suggest that derivatives of this compound could serve as lead compounds in developing new anti-cancer therapies targeting HIF-1 pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.